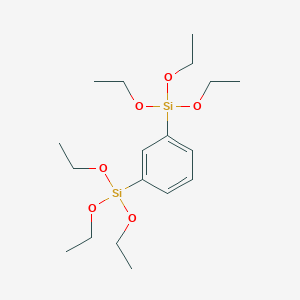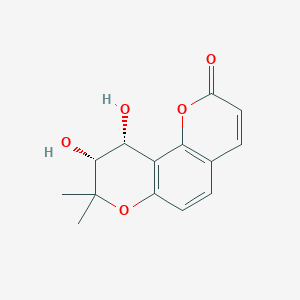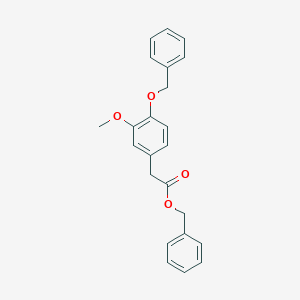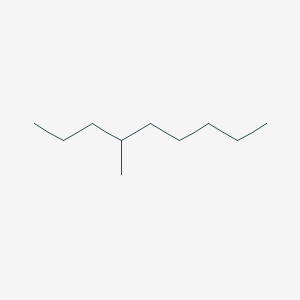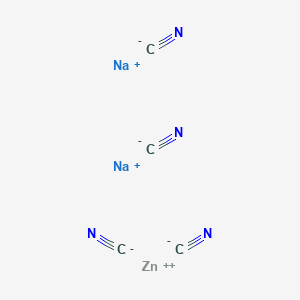
Disodium tetracyanozincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tetracyanozincate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including material science, catalysis, and electrochemistry. This compound is a coordination complex that consists of a zinc ion coordinated to four cyanide ligands and two sodium ions.
Wissenschaftliche Forschungsanwendungen
Disodium tetracyanozincate has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in photocatalysis, sensors, and biomedical imaging. In catalysis, disodium tetracyanozincate has been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Knoevenagel condensation. In electrochemistry, this compound has been used as an electrode material for the detection of heavy metal ions in water.
Wirkmechanismus
The mechanism of action of disodium tetracyanozincate is not fully understood, but it is believed to involve the coordination of the zinc ion to the substrate molecule, followed by the transfer of electrons from the substrate to the zinc ion. This leads to the formation of a reactive intermediate, which can then undergo further reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of disodium tetracyanozincate. However, studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium tetracyanozincate has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, this compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on disodium tetracyanozincate. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new catalytic systems. Additionally, there is potential for the use of disodium tetracyanozincate in the field of nanotechnology, where it could be used as a precursor for the synthesis of new materials with unique properties.
Synthesemethoden
Disodium tetracyanozincate can be synthesized by reacting zinc chloride with sodium cyanide in the presence of ammonium chloride. The reaction takes place in a solution of water and ethanol, and the resulting product is a white powder. The synthesis method has been optimized by various researchers to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
15333-24-1 |
|---|---|
Produktname |
Disodium tetracyanozincate |
Molekularformel |
C4N4Na2Zn |
Molekulargewicht |
215.4 g/mol |
IUPAC-Name |
disodium;zinc;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI-Schlüssel |
QYSCBQYSQWBJFX-UHFFFAOYSA-N |
Isomerische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
Andere CAS-Nummern |
15333-24-1 |
Synonyme |
disodium tetracyanozincate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
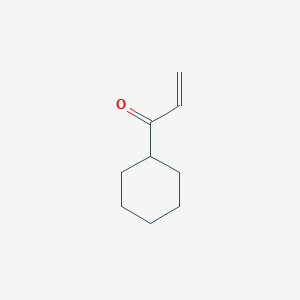
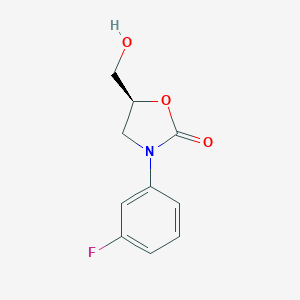
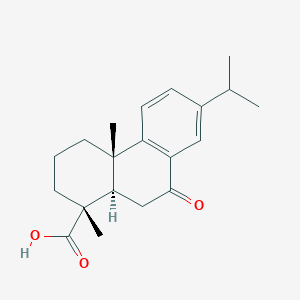
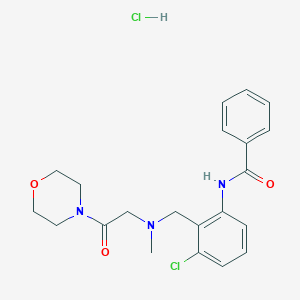
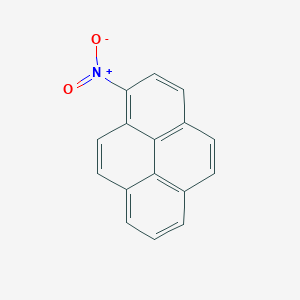
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
